molecular formula C16H18N2O3 B6369022 6-(3-Boc-aminophenyl)-2-hydroxypyridine CAS No. 1261993-40-1

6-(3-Boc-aminophenyl)-2-hydroxypyridine

Cat. No.: B6369022
CAS No.: 1261993-40-1
M. Wt: 286.33 g/mol
InChI Key: WANLDDLNPFVYPH-UHFFFAOYSA-N
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Description

The journey into the world of 6-(3-Boc-aminophenyl)-2-hydroxypyridine begins with an appreciation of its foundational structure: the pyridine (B92270) ring. This section provides a concise overview of the significance of pyridine and its derivatives in the vast expanse of chemical science.

Pyridine, a six-membered aromatic heterocycle containing one nitrogen atom, is a cornerstone of organic chemistry. scirp.org Its unique electronic properties, arising from the electronegative nitrogen atom within the aromatic ring, render it a versatile building block in synthesis. tcichemicals.com The nitrogen atom's lone pair of electrons imparts basicity to the molecule and provides a site for coordination with metal ions, making pyridine and its derivatives essential ligands in coordination chemistry. This ability to form stable complexes with a wide array of transition metals has been instrumental in the development of catalysts for a myriad of organic transformations. fishersci.com

In the realm of organic synthesis, the pyridine nucleus is a frequent guest in the architecture of pharmaceuticals, agrochemicals, and natural products. biosynce.compharmaffiliates.com Its aromatic nature allows for functionalization at various positions on the ring, paving the way for the construction of complex molecular frameworks with tailored properties. orgsyn.org

The strategic placement of functional groups onto the pyridine ring gives rise to a vast family of substituted pyridine derivatives, each with its own distinct chemical personality. nih.gov These functionalized pyridines are not merely curiosities; they are the workhorses of modern chemical research. The introduction of substituents can dramatically alter the electronic and steric properties of the pyridine core, fine-tuning its reactivity and potential applications. orgsyn.org

Researchers are continually exploring novel methods for the synthesis of these derivatives and investigating their potential in areas such as medicinal chemistry, materials science, and catalysis. nih.govgoogle.com The ability to systematically modify the structure of pyridine derivatives allows for the development of structure-activity relationships, a critical aspect of drug discovery and materials design. nih.gov The compound at the heart of this article, this compound, is a prime example of a functionalized pyridine derivative designed for specific purposes in chemical synthesis and research.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

tert-butyl N-[3-(6-oxo-1H-pyridin-2-yl)phenyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O3/c1-16(2,3)21-15(20)17-12-7-4-6-11(10-12)13-8-5-9-14(19)18-13/h4-10H,1-3H3,(H,17,20)(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WANLDDLNPFVYPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=CC=CC(=C1)C2=CC=CC(=O)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis and Synthetic Strategies for 6 3 Boc Aminophenyl 2 Hydroxypyridine

General Principles of N-Boc Protection in Amine Synthesis

The tert-butyloxycarbonyl (Boc) group is one of the most widely utilized protecting groups for amines in organic synthesis, prized for its stability in a variety of reaction conditions and its facile removal under specific acidic conditions. researchgate.netresearchgate.net Its role is to temporarily mask the nucleophilicity and basicity of an amine, preventing it from participating in unwanted side reactions while chemical transformations are carried out elsewhere in the molecule. bham.ac.uk

Methods for Introduction of the Boc Group to Amines

The most common method for the N-Boc protection of amines involves the use of di-tert-butyl dicarbonate, commonly known as Boc anhydride (B1165640) ((Boc)₂O). total-synthesis.comchemistrysteps.com The reaction proceeds through the nucleophilic attack of the amine onto one of the carbonyl carbons of the anhydride. chemistrysteps.com This process can be conducted under various conditions, often with a base to neutralize the generated acidic byproduct, although it can also proceed without a base. total-synthesis.comfishersci.co.uk

Several reagents and catalytic systems have been developed to optimize the N-tert-butyloxycarbonylation of amines, enhancing efficiency and chemoselectivity. These methods are designed to be compatible with a wide range of functional groups. organic-chemistry.orgnih.gov

Table 1: Selected Reagents and Conditions for N-Boc Protection

Reagent/Catalyst Solvent Conditions Key Features Source(s)
(Boc)₂O / Base (e.g., NaOH, Et₃N) Aqueous or Anhydrous Room Temperature or mild heat Standard, widely applicable method. total-synthesis.comorganic-chemistry.orgnih.gov
(Boc)₂O / Iodine (catalytic) Solvent-free Ambient Temperature Efficient and practical protocol for various amines. organic-chemistry.org
(Boc)₂O / Water Water or Water-Acetone Catalyst-free Eco-friendly, chemoselective, and avoids side products. organic-chemistry.orgnih.gov
(Boc)₂O / Amberlyst-15 Ethanol Room Temperature Uses a reusable heterogeneous catalyst, highly chemoselective. researchgate.net researchgate.net

The choice of method depends on the specific substrate, the presence of other functional groups, and desired reaction conditions such as scalability and environmental impact. For instance, catalyst-free N-Boc protection in water is an attractive green alternative to traditional methods. nih.gov

Orthogonal Protection Strategies Involving Boc Groups

In the synthesis of complex molecules with multiple functional groups, an orthogonal protection strategy is essential. bham.ac.ukfiveable.me This approach utilizes protecting groups that can be removed under distinct conditions, allowing for the selective deprotection and reaction of one functional group without affecting others. fiveable.me

The Boc group is a cornerstone of such strategies due to its acid lability. It is orthogonal to several other common amine protecting groups:

Fmoc (9-fluorenylmethoxycarbonyl): Removed by treatment with a base (e.g., piperidine). total-synthesis.comorganic-chemistry.org

Cbz (Carboxybenzyl): Cleaved by catalytic hydrogenation (e.g., H₂/Pd-C). total-synthesis.comacs.org

Alloc (Allyloxycarbonyl): Removed using palladium catalysis. total-synthesis.comfiveable.me

This orthogonality allows for intricate synthetic sequences. For example, a molecule containing both a Boc-protected amine and an Fmoc-protected amine can be selectively deprotected at either site. Treating the molecule with an acid like trifluoroacetic acid (TFA) will remove the Boc group, leaving the Fmoc group intact, while treatment with a base will cleave the Fmoc group, preserving the Boc-protected amine. researchgate.netmasterorganicchemistry.com This precise control is critical in fields like peptide and dendrimer synthesis. fiveable.meacs.org

Methodologies for Pyridine (B92270) Ring Functionalization and Derivatization

The pyridine ring is a fundamental heterocycle in many pharmaceuticals and functional materials. nih.gov Its functionalization is a key area of synthetic chemistry, with numerous methods developed to introduce substituents at specific positions. researcher.liferesearchgate.net For the synthesis of 6-(3-Boc-aminophenyl)-2-hydroxypyridine, methods for forming a carbon-carbon bond and introducing hydroxyl and aminophenyl groups are paramount.

Strategies for Carbon-Carbon Bond Formation on the Pyridine Ring

Palladium-catalyzed cross-coupling reactions are the premier tools for forming C-C bonds on pyridine rings. The Suzuki-Miyaura cross-coupling reaction, in particular, is highly effective for synthesizing biaryl compounds, including those containing pyridine. nih.govnih.gov This reaction typically involves the coupling of a halo-pyridine (or a pyridine triflate) with an arylboronic acid or its ester in the presence of a palladium catalyst and a base. nih.govcdnsciencepub.com

Table 2: Key Features of Suzuki-Miyaura Coupling for Pyridine Arylation

Component Examples Role in Reaction Source(s)
Pyridine Substrate 2-Bromopyridine, 2-Chloropyridine, Pyridine-2-sulfonyl fluoride (B91410) (PyFluor) Electrophilic coupling partner. nih.govcdnsciencepub.comthieme-connect.com
Boron Reagent Phenylboronic acid, Arylboronic acid esters (e.g., pinacol (B44631) esters) Nucleophilic coupling partner. nih.govcdnsciencepub.com
Palladium Catalyst Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd-PEPPSI complexes Catalyzes the C-C bond formation cycle. nih.govthieme-connect.comacs.org
Base K₃PO₄, K₂CO₃, Na₂CO₃ Activates the organoboron species and facilitates the catalytic cycle. nih.govthieme-connect.com

| Solvent | 1,4-Dioxane (B91453)/Water, Toluene (B28343), t-AmOH | Solubilizes reactants and influences reaction rate and yield. | nih.govacs.org |

The Suzuki-Miyaura reaction is valued for its tolerance of a wide range of functional groups and its generally high yields. nih.gov Highly active catalyst systems have been developed that are effective even for challenging substrates like aminopyridines, which can sometimes inhibit catalyst activity. organic-chemistry.org

Approaches for Introducing Hydroxyl and Aminophenyl Substituents

The introduction of the required substituents onto the pyridine and phenyl rings can be achieved through several strategic approaches.

Hydroxyl Group Introduction: The 2-hydroxypyridine (B17775) moiety exists in tautomeric equilibrium with its corresponding pyridone form, 2-pyridone. lookchem.comyoutube.com The hydroxyl group can be introduced by:

Starting with a pre-functionalized pyridine: Using a starting material like 2-chloro-6-methoxypyridine (B123196) or another protected 2-hydroxypyridine derivative, where the hydroxyl group is revealed in a final deprotection step.

Oxidation of the pyridine ring: Oxidation of pyridine with a peracid yields pyridine-N-oxide, which can then undergo rearrangement or substitution to introduce a hydroxyl group. wikipedia.org

Nucleophilic Substitution: Reaction of a 2-halopyridine with a hydroxide (B78521) source under forcing conditions, although this can be less efficient than other methods.

Aminophenyl Group Introduction: The 3-Boc-aminophenyl group is typically introduced as a single unit via a cross-coupling reaction. The synthesis of the necessary boronic acid precursor, (3-(tert-butoxycarbonylamino)phenyl)boronic acid, is a key step. This involves the protection of 3-aminophenylboronic acid or the borylation of Boc-protected 3-bromoaniline.

Alternatively, the entire aminophenyl group can be installed prior to the protection step. A Suzuki coupling between a 2-halopyridine and 3-nitrophenylboronic acid can yield a 2-(3-nitrophenyl)pyridine (B1594272) intermediate. chemicalbook.com Subsequent reduction of the nitro group to an amine, followed by Boc protection, would yield the desired fragment.

The Buchwald-Hartwig amination is another powerful palladium-catalyzed reaction for forming C-N bonds and could be used to construct the aminophenyl moiety, though Suzuki coupling is more direct for this particular biaryl linkage. nih.govlibretexts.orgwikipedia.org

Convergent and Linear Synthetic Routes to the Compound

A plausible convergent synthesis for this compound would involve two main fragments:

Fragment A: A suitably functionalized pyridine ring, such as 6-bromo-2-hydroxypyridine (or a protected version).

Fragment B: A functionalized phenyl ring, specifically (3-(tert-butoxycarbonylamino)phenyl)boronic acid.

Optimization of Reaction Conditions and Yields in Multi-step Synthesis

The multi-step synthesis of this compound typically involves the preparation of two key precursors: a halogenated 2-hydroxypyridine derivative (e.g., 6-chloro-2-hydroxypyridine or 6-bromo-2-hydroxypyridine) and 3-(tert-butoxycarbonylamino)phenylboronic acid or a related boronate ester. The pivotal step is the Suzuki-Miyaura cross-coupling of these two fragments. The optimization of this reaction is paramount to achieving a high yield of the final product, and this is significantly influenced by the choice of solvent and catalyst.

Solvent Effects in Synthesis

The selection of an appropriate solvent system is critical for the successful synthesis of 6-aryl-2-pyridones. Research on the Suzuki coupling of 2,4-dichloropyrimidines with arylboronic acids has demonstrated the importance of solvent composition. mdpi.com For instance, a mixture of 1,4-dioxane and water (2:1) was found to be the most effective, providing a significant yield of the desired product. mdpi.com The presence of water can be beneficial in facilitating the transmetalation step of the catalytic cycle. However, excessive water content can lead to hydrolysis of the starting materials or intermediates, thereby reducing the yield. mdpi.com

In the synthesis of other heteroarylpyridines, toluene has been used as a solvent, with the addition of water significantly enhancing the reaction yield. mdpi.com Other solvents such as diglyme, dimethylformamide (DMF), acetonitrile, and isopropanol (B130326) have also been investigated, with varying degrees of success. mdpi.com For the synthesis of 2-arylpyridines from pyridine-2-sulfonyl fluoride, a 20% water content in dioxane was identified as the optimal solvent mixture. mdpi.com

The following table, based on findings from the synthesis of related 2-arylpyridines, illustrates the impact of different solvent systems on the reaction yield.

Table 1: Effect of Solvent on the Yield of 2-Arylpyridine Synthesis

Entry Solvent Yield (%)
1 Toluene Low
2 Toluene/H₂O Increased
3 Dioxane Moderate
4 Dioxane/H₂O (20%) 72
5 Diglyme Comparable to Dioxane
6 DMF Less Effective
7 Acetonitrile Acceptable
8 Isopropanol Acceptable

This table is a representation based on data from analogous syntheses and serves to illustrate the general effects of solvents.

Catalyst Selection and Loading

The catalyst is the cornerstone of the Suzuki-Miyaura reaction, and its selection is a key determinant of the reaction's success. Palladium-based catalysts are predominantly used, often in combination with phosphine (B1218219) or N-heterocyclic carbene (NHC) ligands.

The choice of both the palladium precursor and the ligand is critical. For the synthesis of 2-arylpyridines, a screening of various palladium catalysts revealed that Pd(dppf)Cl₂ (dichloro[1,1'-bis(diphenylphosphino)ferrocene]palladium(II)) can be a highly effective catalyst. organic-chemistry.org Other catalysts such as those with ferrocene (B1249389) phosphine ligands with varying steric hindrance have shown a dramatic impact on the reaction yield. organic-chemistry.org For instance, decreasing or increasing the steric bulk on the phosphine ligand can lead to a significant drop in yield. organic-chemistry.org Common palladium catalysts like Pd(PPh₃)₄ (tetrakis(triphenylphosphine)palladium(0)) and PdCl₂(PPh₃)₂ (bis(triphenylphosphine)palladium(II) chloride) have also been used, often resulting in moderate yields. organic-chemistry.org In some cases, nickel complexes have been explored but were found to be less effective precatalysts. organic-chemistry.org

The catalyst loading, or the amount of catalyst used relative to the reactants, is another critical parameter to optimize. While a higher catalyst loading can increase the reaction rate, it also increases costs and can lead to the formation of byproducts, making purification more challenging. Research on the Suzuki-Miyaura cross-coupling has shown that catalyst loading can sometimes be lowered significantly without a substantial loss in efficiency, leading to excellent turnover numbers (TON) and turnover frequencies (TOF). researchgate.net

The following table provides a representative overview of how different catalyst systems can influence the yield in a Suzuki-Miyaura coupling for the synthesis of related biaryl compounds.

Table 2: Influence of Catalyst System on Biaryl Synthesis Yield

Entry Catalyst Ligand Yield (%)
1 Pd(OAc)₂ (2-MeO-Ph)₃P >95
2 Pd₂(dba)₃·CHCl₃ IMes·HCl >95
3 Pd(dppf)Cl₂ - High
4 Pd(PPh₃)₄ - Moderate
5 NiCl₂(dppp) - Low

This table is a composite representation based on data from various sources for analogous reactions and is intended to illustrate the general impact of catalyst selection.

Tautomerism and Isomerism of 2 Hydroxypyridine Derivatives

Fundamental Principles of 2-Hydroxypyridine (B17775)/2-Pyridone Tautomerism

The most significant tautomeric relationship in this class of compounds is the prototropic equilibrium between the 2-hydroxypyridine (enol or lactim form) and the 2-pyridone (keto or lactam form). wuxibiology.comnih.govchemtube3d.com This process involves the intramolecular transfer of a proton between the exocyclic oxygen atom and the ring nitrogen atom. nih.gov

The stability of these two forms is a delicate balance of competing factors. The 2-hydroxypyridine form possesses a fully aromatic six-membered ring, which is an energetically favorable state. youtube.com Conversely, the 2-pyridone form, while having a disrupted aromatic system, benefits from the high strength of the carbon-oxygen double bond (C=O) and the resonance stabilization of the resulting amide group. chemtube3d.comyoutube.com The lone pair of electrons on the nitrogen atom in the pyridone form can be delocalized into the ring, which imparts a degree of aromatic character. chemtube3d.com In the gas phase, the enol (2-hydroxypyridine) form is generally more stable, albeit by a small energy margin. nih.govsemanticscholar.org However, in the solid state and in solutions, this equilibrium can shift dramatically, often favoring the pyridone tautomer. nih.govwikipedia.org

Influence of Substituents on Tautomeric Equilibrium

The position and electronic nature of substituents on the pyridine (B92270) ring significantly modulate the tautomeric equilibrium. The equilibrium constant, KT = [pyridone]/[hydroxypyridine], is sensitive to these structural changes.

Electronic Effects : The introduction of electron-withdrawing groups (EWGs) or electron-donating groups (EDGs) alters the relative acidity of the O-H and N-H protons and the basicity of the nitrogen atom, thereby shifting the equilibrium. For instance, an X-ray diffraction study of 2-hydroxy-5-nitropyridine (B147068) revealed that it exists exclusively in the pyridone (oxo) form in the solid state, indicating a strong influence from the nitro group. semanticscholar.org

Positional Effects : The location of the substituent is critical. Substituents at the 5- and 6-positions have been shown to have a pronounced effect. In the gas phase, chlorination at the 5- or 6-position strongly favors the lactim (hydroxypyridine) tautomer. rsc.orgresearchgate.net Conversely, substitution at the 3- or 4-position can result in a more comparable population of both tautomers. rsc.orgresearchgate.net For a compound like 6-(3-Boc-aminophenyl)-2-hydroxypyridine, the large substituent at the 6-position, which is meta-like relative to the hydroxyl group, would be expected to exert a primarily inductive effect on the equilibrium. semanticscholar.org

Solvent Effects on Tautomeric Preferences

The solvent environment plays a crucial role in determining the predominant tautomeric form. wuxibiology.com This is one of the most extensively studied aspects of 2-hydroxypyridine tautomerism. The general trend is that non-polar solvents favor the 2-hydroxypyridine form, whereas polar solvents shift the equilibrium toward the more polar 2-pyridone form. wikipedia.orgstackexchange.com

The 2-pyridone tautomer has a significantly larger dipole moment than the 2-hydroxypyridine form. wuxibiology.com Therefore, polar solvents, particularly protic ones like water and alcohols, can better solvate and stabilize the pyridone tautomer through dipole-dipole interactions and hydrogen bonding. wuxibiology.comwikipedia.org In contrast, in non-polar solvents like cyclohexane, the two tautomers can coexist in comparable amounts. semanticscholar.org The addition of even small amounts of a protic solvent like water to a solution in an aprotic solvent (e.g., THF or DMSO) can shift the equilibrium toward the pyridone form. semanticscholar.org

Table 1: Solvent Influence on the Tautomeric Equilibrium Constant (Keq) of 2-Hydroxypyridine/2-Pyridone

Spectroscopic Probes for Tautomeric Forms

Several spectroscopic techniques are employed to identify and quantify the tautomers of 2-hydroxypyridine derivatives in different states.

UV/Vis Spectroscopy : This is a powerful tool for the quantitative determination of the amounts of each tautomer in solution. semanticscholar.org The hydroxypyridine and pyridone forms have distinct absorption spectra, allowing for the calculation of the equilibrium constant (KT). semanticscholar.org

Infrared (IR) Spectroscopy : IR spectroscopy is effective for identifying the functional groups characteristic of each tautomer. The 2-pyridone form exhibits a strong C=O stretching vibration, while the 2-hydroxypyridine form shows a characteristic O-H stretching frequency. The absence or presence of these bands provides clear evidence for the predominant form, particularly in the solid state. nih.govwikipedia.orgnih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy : While 1H and 13C NMR can provide valuable structural information, they are often less effective at discriminating between the two tautomeric forms due to rapid proton exchange on the NMR timescale, which can result in averaged signals. semanticscholar.org However, in some cases, distinct spectra can be observed.

Photoelectron Spectroscopy (XPS/UPS) : Advanced techniques using synchrotron radiation, such as X-ray and Ultraviolet Photoelectron Spectroscopy, can be used to determine the tautomeric equilibrium in the gas phase by probing the core and valence level electronic structures of the different forms. rsc.org

Theoretical and Computational Analysis of Tautomeric Pathways and Energy Barriers

Computational chemistry provides profound insights into the tautomerism of 2-hydroxypyridine derivatives, allowing for the detailed study of structures, energies, and the mechanisms of interconversion that are difficult to probe experimentally.

Quantum chemical methods are widely used to model the 2-hydroxypyridine/2-pyridone system. nih.gov Density Functional Theory (DFT) is a particularly popular approach, with various functionals like B3LYP, M062X, and ωB97XD being employed with basis sets such as 6-311++G** and aug-cc-pvdz. nih.govsemanticscholar.org

These calculations can predict:

Optimized Geometries : DFT calculations can determine the bond lengths and angles of each tautomer. For example, calculations show that the C-C bonds in the 2-hydroxypyridine ring have lengths suggestive of aromaticity, whereas the 2-pyridone ring shows more distinct single and double bond alternation. wuxibiology.com

Relative Energies : Computational methods can calculate the energy difference between the tautomers. While some DFT functionals have historically struggled, higher-level methods like Coupled Cluster (CCSD) and certain DFT functionals (M062X) correctly predict that the 2-hydroxypyridine form is slightly more stable in the gas phase. nih.govsemanticscholar.org

Energy Barriers : The energy barrier for the intramolecular proton transfer is computationally found to be very high in the gas phase (e.g., ~137 kJ/mol), suggesting that this direct pathway is unlikely. nih.govsemanticscholar.org The mechanism is often facilitated by dimerization or solvent molecules.

Table 2: Selected Computational Findings for 2-Hydroxypyridine/2-Pyridone Tautomerism

Computational models are essential for understanding the role of intermolecular interactions, such as hydrogen bonding and solvation. wuxibiology.com

Dimerization : In non-polar solvents, 2-hydroxypyridine derivatives can form hydrogen-bonded dimers. Computational studies show that a concerted double proton transfer within a dimer provides a much lower energy pathway for tautomerization compared to the intramolecular process. wuxibiology.com

Microsolvation : The explicit inclusion of one or more solvent molecules in the calculation (a microsolvation model) has proven critical for accurately describing the system, especially with protic solvents like water. researchgate.net Calculations demonstrate that the presence of just one water molecule acting as a bridge for proton transfer dramatically reduces the activation energy barrier for tautomerization. wuxibiology.com For example, DFT calculations showed the barrier dropping from ~38 kcal/mol (unsolvated) to ~12-17 kcal/mol with a single water molecule. wuxibiology.com These models confirm that water actively catalyzes the tautomerization and preferentially stabilizes the pyridone form through strong hydrogen bonding to the N-H and C=O groups. wuxibiology.comresearchgate.net

Chemical Reactivity and Transformations of 6 3 Boc Aminophenyl 2 Hydroxypyridine

Reactivity of the Pyridine (B92270) Nitrogen Atom

The nitrogen atom in the pyridine ring possesses a lone pair of electrons, making it a potential site for electrophilic attack and reactions typical of tertiary amines. wikipedia.orgtaylorfrancis.com However, the reactivity of the nitrogen in 6-(3-Boc-aminophenyl)-2-hydroxypyridine is profoundly influenced by the 2-hydroxypyridine (B17775)/2-pyridone tautomerism.

In the 2-hydroxypyridine tautomer, the nitrogen is a Lewis basic site and can react with electrophiles such as alkyl halides or acids to form pyridinium (B92312) salts. wikipedia.org Oxidation with reagents like peracids can lead to the formation of pyridine N-oxides. wikipedia.org

Conversely, the 2-pyridone tautomer features an amide-like nitrogen. While it is generally less nucleophilic than the pyridine nitrogen, it can still undergo reactions like N-alkylation, particularly under basic conditions. researchgate.net The equilibrium position between the two tautomers is sensitive to the solvent environment; polar solvents tend to favor the more polar 2-pyridone form, which can direct reactivity towards the nitrogen atom. wuxibiology.comnih.gov For instance, reactions of 2-hydroxypyridine with certain arylating agents have shown that it can act as an ambident nucleophile, with attack occurring at both the nitrogen and oxygen atoms, depending on the specific conditions. researchgate.net

Reactivity of the Hydroxyl Group (e.g., alkylation, acylation)

The hydroxyl group of the 2-hydroxypyridine tautomer behaves like a typical phenol, making it susceptible to O-alkylation and O-acylation. The oxygen atom is nucleophilic and can be deprotonated with a base to form a phenoxide-like species, which then readily reacts with electrophiles.

Alkylation: O-alkylation can be achieved using various alkylating agents, such as alkyl halides or epoxides, often in the presence of a base. researchgate.netresearchgate.net The choice of base and solvent is crucial to favor O-alkylation over the competing N-alkylation of the pyridone tautomer. Studies on similar hydroxypyridine systems show that reactions with epoxides can be catalyzed by Lewis acids to yield hydroxyalkyl derivatives. researchgate.net

Acylation: The hydroxyl group can be acylated using acyl chlorides or anhydrides to form the corresponding esters. This reaction typically proceeds under basic conditions or with the use of acylation catalysts.

The competition between N- and O-alkylation is a well-documented phenomenon in hydroxypyridine chemistry. researchgate.net While 3-hydroxypyridine (B118123) tends to react at the oxygen atom, and 4-hydroxypyridine (B47283) at the nitrogen, 2-hydroxypyridine often gives a mixture of both N- and O-alkylated products. researchgate.netresearchgate.net The specific outcome for this compound would depend on the precise reaction conditions employed.

Reactivity of the Boc-Protected Amine Moiety

The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability under many reaction conditions and its susceptibility to removal under specific, often acidic, conditions. fishersci.co.uk

The removal of the Boc group from the aniline (B41778) nitrogen is a key transformation, unmasking the amine for further functionalization. This deprotection is typically achieved under acidic conditions, which cleave the carbamate (B1207046) linkage. fishersci.co.ukacsgcipr.org

A variety of methods can be employed for Boc deprotection, allowing for selectivity in the presence of other acid-sensitive groups. acsgcipr.org

Strong Acids: The most common method involves treatment with strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in a suitable solvent such as dichloromethane (B109758) or dioxane. fishersci.co.uknih.gov

Milder Acidic Conditions: Other, milder acidic reagents can also be used, including aqueous phosphoric acid or silica (B1680970) gel, which can be beneficial for substrates with thermally-sensitive functionalities. nih.gov

Lewis Acids: Lewis acids like aluminum chloride can facilitate selective cleavage of the Boc group. bzchemicals.com

Non-Acidic Methods: While less common, basic and thermal deprotection strategies have also been developed. nih.govacs.orgacsgcipr.org For instance, thermolytic deprotection in continuous flow offers a catalyst-free method. acs.orgresearchgate.net Other reported methods include using iodine, oxalyl chloride in methanol, or solid-supported sulfonic acids under microwave irradiation. nih.govrsc.orgbiotage.co.jp

Table 1: Selected Reagents for Boc Deprotection

Reagent/Method Typical Conditions Notes
Trifluoroacetic Acid (TFA) DCM or neat, Room Temp Common, highly effective, but harsh. fishersci.co.uknih.gov
Hydrochloric Acid (HCl) Dioxane, Ethyl Acetate, or Methanol Widely used, can be generated in situ. nih.gov
Oxalyl Chloride/Methanol Methanol, Room Temp Mild conditions, tolerant of various functional groups. nih.govrsc.org
Thermal (Continuous Flow) High Temperature (e.g., 170 °C) Catalyst-free, allows for selective deprotection based on lability. acs.orgresearchgate.net
Iodine (catalytic) Solvent-free or in solvent An alternative to acid-based methods. researchgate.net

Once the Boc group is removed to yield 6-(3-aminophenyl)-2-hydroxypyridine, the resulting free aniline is a versatile nucleophile. It can readily participate in a variety of bond-forming reactions.

Acylation/Amide Formation: The amine can be acylated with acyl chlorides or carboxylic acids (using coupling agents) to form amides.

Sulfonylation: Reaction with sulfonyl chlorides in the presence of a base yields sulfonamides.

Alkylation: The amine can undergo N-alkylation with alkyl halides, although controlling the degree of alkylation (mono- vs. di-alkylation) can be challenging. Reductive amination provides an alternative route for controlled mono-alkylation.

Diazotization: The primary aromatic amine can be converted to a diazonium salt, which is a versatile intermediate for introducing a wide range of substituents onto the phenyl ring, including halogens (Sandmeyer reaction), hydroxyl, and cyano groups.

The synthesis of related 6-(3-aminophenyl)-4,5-dihydropyridazin-3(2H)-one highlights the utility of the aminophenyl moiety in constructing more complex heterocyclic systems. ciac.jl.cn

Reactions Involving the Phenyl Ring and its Substituents

The phenyl ring, being part of an aniline derivative, is activated towards electrophilic aromatic substitution. The directing effects of the substituents—the amine (or Boc-protected amine) and the 2-hydroxypyridine group—will govern the regiochemical outcome of these reactions. The amino group is a strong activating, ortho-, para-director. The 2-hydroxypyridine substituent is also generally considered an activating group. Electrophilic substitution reactions such as halogenation, nitration, or Friedel-Crafts reactions would be expected to occur on the phenyl ring at positions ortho and para to the amino group (positions 2', 4', and 6' relative to the C-N bond).

Regioselective Functionalization of the Pyridine and Phenyl Rings

Achieving regioselectivity in the functionalization of a multifunctional molecule like this compound requires careful control of reaction conditions.

Pyridine Ring: Electrophilic substitution on the pyridine ring itself is generally difficult due to the electron-withdrawing nature of the ring nitrogen. wikipedia.org When it does occur, it typically favors the 3- and 5-positions. However, the presence of the hydroxyl group at the 2-position strongly activates the ring, directing electrophiles to the 3- and 5-positions. For example, nitration of 3-hydroxypyridine yields 3-hydroxy-2-nitropyridine. taylorfrancis.com

Phenyl Ring: As mentioned, the phenyl ring is activated. To functionalize the less reactive pyridine ring in the presence of the highly activated phenyl ring, one might need to employ strategies like directed ortho-metalation, where a substituent directs lithiation to an adjacent position.

Neighboring Group Participation: In some cases, existing functional groups can assist in directing reactions. For instance, studies on 3-hydroxy-pyridine carboxylates have shown that the deprotonated phenolic OH-group can assist in regioselective hydrolysis and other transformations. nih.gov

By exploiting the inherent reactivity differences and employing specific catalytic systems or directing groups, it is possible to selectively modify one ring in the presence of the other.

Coordination Chemistry and Ligand Design

Principles of Pyridine-Based Ligand Design and Coordination Modes

Pyridine (B92270) and its derivatives are fundamental building blocks in the design of ligands for coordination chemistry. researchgate.netnih.govresearchgate.net The nitrogen atom of the pyridine ring possesses a lone pair of electrons, making it an effective Lewis base for coordinating to metal ions. researchgate.net The coordination properties of pyridine-based ligands can be systematically tuned by introducing various substituents onto the pyridine ring. These substituents can alter the electronic and steric environment around the metal center, thereby influencing the stability, reactivity, and catalytic activity of the resulting metal complexes. researchgate.netrsc.org

Pyridine-based ligands can be classified based on their denticity, which refers to the number of donor atoms that can bind to a central metal ion. Monodentate pyridine ligands bind through the single pyridine nitrogen. nih.gov However, the incorporation of additional donor groups, such as hydroxyl, amino, or other heterocyclic moieties, can lead to the formation of bidentate, tridentate, or even polydentate ligands. researchgate.netrsc.orgorganic-chemistry.org These multidentate ligands often form more stable chelate complexes with metal ions compared to their monodentate counterparts, a phenomenon known as the chelate effect.

Common coordination modes for substituted pyridine ligands include:

N-monodentate: The ligand coordinates solely through the pyridine nitrogen. nih.gov

N,O-bidentate: The ligand coordinates through the pyridine nitrogen and an oxygen donor from a substituent, such as a hydroxyl or carboxyl group. researchgate.netmasterorganicchemistry.com

N,N-bidentate: The ligand coordinates through the pyridine nitrogen and a nitrogen donor from another substituent, such as an amino group or a second pyridine ring. chemistrysteps.com

Bridging modes: The ligand can bridge two or more metal centers, leading to the formation of polynuclear complexes. masterorganicchemistry.com

The introduction of a hydroxyl group at the 2-position of the pyridine ring, as in 2-hydroxypyridine (B17775), introduces the possibility of tautomerism between the pyridinol and pyridone forms. Both tautomers, as well as the deprotonated pyridonate anion, can act as ligands, offering a rich variety of coordination possibilities. mdpi.com

Potential Multidentate Coordination Sites in 6-(3-Boc-aminophenyl)-2-hydroxypyridine

The compound this compound possesses several potential coordination sites, making it a versatile candidate for a multidentate ligand. The primary donor atoms available for metal coordination are:

Pyridine Nitrogen (N): As with all pyridine derivatives, the nitrogen atom of the heterocyclic ring is a primary coordination site. researchgate.net

Hydroxyl Oxygen (O): The oxygen atom of the 2-hydroxyl group can coordinate to a metal ion. Upon deprotonation, the resulting pyridonate oxygen becomes a stronger donor. mdpi.com

Amine Nitrogen (N): The nitrogen atom of the 3-aminophenyl group is another potential donor site. However, the presence of the bulky tert-butoxycarbonyl (Boc) protecting group on this nitrogen has significant steric and electronic implications.

The Boc group is an electron-withdrawing group, which reduces the electron density on the amine nitrogen, potentially weakening its coordinating ability. rsc.orgnih.gov Furthermore, the steric bulk of the Boc group can hinder the approach of a metal ion to the amine nitrogen. nih.gov Therefore, while the amine nitrogen is a potential coordination site, its participation in metal binding would likely depend on the specific reaction conditions and the nature of the metal ion. It is also plausible that the Boc group could be removed in situ to reveal a more strongly coordinating primary amine. nih.gov

Given these potential donor sites, this compound could potentially coordinate in several ways, including as a bidentate N,O-donor through the pyridine nitrogen and the hydroxyl oxygen, or as a tridentate N,N,O-donor if the amine nitrogen also participates in coordination.

Table 1: Potential Coordination Modes of this compound

Coordination ModeDonor Atoms InvolvedPotential Chelate Ring SizeNotes
N,O-bidentatePyridine N, Hydroxyl O5-memberedThis is a highly probable coordination mode, especially after deprotonation of the hydroxyl group.
N,N-bidentatePyridine N, Amine N6-memberedCoordination through the Boc-protected amine nitrogen is sterically and electronically less favorable.
N,N,O-tridentatePyridine N, Hydroxyl O, Amine NTwo fused chelate ringsThis mode would likely require a specific geometric arrangement and may be sterically hindered by the Boc group.

This table presents theoretical coordination modes based on the structure of the ligand. Experimental verification is required.

Formation of Metal Complexes with Transition Metals (e.g., Cu, Ni)

Pyridine-based ligands readily form stable complexes with a wide range of transition metals, including copper(II) and nickel(II). rsc.orgnih.govresearchgate.net The formation of these complexes typically involves the reaction of the ligand with a metal salt in a suitable solvent. The geometry of the resulting complex is influenced by the coordination number of the metal ion, the denticity of the ligand, and the steric and electronic properties of the ligand.

For copper(II), which often exhibits a coordination number of 4, 5, or 6, reaction with a bidentate N,O-donor ligand like this compound could lead to the formation of complexes with varying stoichiometries, such as [CuL₂] or [CuL(X)₂] where L is the ligand and X is a co-ligand (e.g., a solvent molecule or an anion from the metal salt). researchgate.net Copper(II) complexes with pyridine-based ligands have been shown to adopt geometries ranging from square planar to distorted octahedral. researchgate.netnih.gov

Nickel(II) also forms a variety of complexes with pyridine-based ligands, with coordination numbers typically ranging from 4 to 6. rsc.org Square planar and octahedral geometries are common for nickel(II) complexes. The reaction of this compound with a nickel(II) salt could potentially yield complexes analogous to those formed with copper(II).

The presence of the 2-hydroxyl group on the pyridine ring can also lead to the formation of bridged polynuclear complexes, where the deprotonated oxygen atom bridges two metal centers. masterorganicchemistry.com

Electronic and Steric Effects of the Ligand on Metal Coordination

The electronic and steric properties of this compound are expected to play a crucial role in its coordination behavior.

Electronic Effects:

2-Hydroxyl Group: This group is electron-donating through resonance, which increases the electron density on the pyridine ring and enhances the donor strength of the pyridine nitrogen.

3-Aminophenyl Group: The aminophenyl group is also generally electron-donating. However, the presence of the electron-withdrawing Boc protecting group on the amine nitrogen will significantly reduce its electron-donating ability and may even render the entire substituent electron-withdrawing in nature. rsc.org This would, in turn, decrease the basicity of the pyridine nitrogen.

Steric Effects:

Boc Group: The tert-butoxycarbonyl group is sterically demanding. nih.gov This bulk can influence the coordination geometry around the metal center, potentially preventing the formation of certain structures and favoring others. It may also hinder the approach of substrates in a catalytic cycle.

Phenyl Group: The phenyl group itself introduces some steric bulk, which can influence the packing of the complexes in the solid state and the accessibility of the metal center.

The interplay of these electronic and steric factors can be used to fine-tune the properties of the metal complexes. rsc.org

Applications of Pyridine-Based Metal Complexes in Catalysis (e.g., homogeneous catalysis)

Metal complexes with pyridine-based ligands are widely employed as catalysts in a variety of organic transformations, particularly in the field of homogeneous catalysis. researchgate.netnih.gov These reactions include, but are not limited to, cross-coupling reactions, oxidation reactions, and polymerization. researchgate.net The catalytic activity of these complexes is highly dependent on the nature of the metal center and the design of the pyridine ligand.

Ligand Role in Catalytic Activity and Selectivity

The ligand plays a multifaceted role in catalysis, influencing both the activity and selectivity of the metal complex.

Tuning Electronic Properties: By modifying the substituents on the pyridine ring, the electronic properties of the metal center can be modulated. Electron-donating groups on the ligand can increase the electron density on the metal, which can be beneficial for certain catalytic steps like oxidative addition. Conversely, electron-withdrawing groups can make the metal center more electrophilic, which can enhance its reactivity in other steps. researchgate.net

Controlling Steric Environment: The steric bulk of the ligand can control the access of substrates to the metal center, thereby influencing the selectivity of the reaction. For example, bulky ligands can favor the formation of a specific stereoisomer or prevent side reactions. rsc.org

Stabilizing the Metal Center: The ligand stabilizes the metal ion in solution, preventing its precipitation or decomposition under the reaction conditions. The chelate effect of multidentate ligands is particularly important in this regard. nih.gov

Participating in the Catalytic Cycle: In some cases, the ligand itself can actively participate in the catalytic cycle, for instance, by acting as a proton shuttle or by undergoing reversible modifications. mdpi.com

For the hypothetical complexes of this compound, the combination of the 2-hydroxypyridine moiety and the substituted phenyl group could offer a unique steric and electronic environment for a coordinated metal. The 2-pyridonate form could act as a strong anionic donor, while the bulky Boc-aminophenyl group could create a specific pocket around the active site, potentially leading to high selectivity in catalytic reactions. However, without experimental data, these remain theoretical possibilities.

Advanced Spectroscopic Characterization in Organic Chemistry Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules in solution. Through the analysis of one-dimensional (1D) and two-dimensional (2D) spectra, it is possible to map the carbon skeleton and the relative positions of protons, providing unambiguous structural confirmation.

The 1D ¹H and ¹³C NMR spectra provide foundational information about the chemical environment of each proton and carbon atom in 6-(3-Boc-aminophenyl)-2-hydroxypyridine. The tert-butyloxycarbonyl (Boc) group is readily identified by a strong singlet in the ¹H NMR spectrum around 1.5 ppm, corresponding to the nine equivalent protons of the tert-butyl group, and two signals in the ¹³C NMR spectrum around 28 ppm for the methyl carbons and 80 ppm for the quaternary carbon.

The spectra also reflect the existence of the 2-hydroxypyridine (B17775) ⇌ 2-pyridone tautomeric equilibrium. In the 2-hydroxypyridine form, a broad signal for the hydroxyl proton (O-H) would be observed, while the 2-pyridone form would exhibit a characteristic N-H proton signal, often found far downfield (>10 ppm). The aromatic protons on the pyridine (B92270) and phenyl rings typically appear in the region of 6.0-8.0 ppm. The specific chemical shifts are influenced by the electronic effects of the substituents and the position on the ring.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

Proton AssignmentPredicted Chemical Shift (δ, ppm)Multiplicity
Pyridine-H36.2-6.4Doublet (d)
Pyridine-H47.4-7.6Triplet (t) or dd
Pyridine-H56.3-6.5Doublet (d)
Phenyl-H2'7.8-8.0Singlet (s) or t
Phenyl-H4'7.3-7.5Triplet (t) or dd
Phenyl-H5'7.2-7.4Doublet (d)
Phenyl-H6'7.5-7.7Doublet (d)
Amine N-H7.0-7.5Singlet (s)
Pyridone/ol N-H or O-H10.0-13.0Broad Singlet (br s)
Boc-(CH₃)₃~1.5Singlet (s)

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
Pyridine C2 (C-OH/C=O)160-165
Pyridine C3105-110
Pyridine C4138-142
Pyridine C5115-120
Pyridine C6150-155
Phenyl C1'138-140
Phenyl C2'118-122
Phenyl C3' (C-NHBoc)139-141
Phenyl C4'128-130
Phenyl C5'119-123
Phenyl C6'120-124
Boc C=O152-155
Boc C (CH₃)₃80-82
Boc C(CH₃ )₃28-29

2D NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity and Proximity

To definitively assign these resonances and confirm the molecular structure, 2D NMR experiments are employed.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. sdsu.edu For this compound, COSY would show correlations between adjacent protons on the pyridine ring (H3-H4, H4-H5) and the phenyl ring (H4'-H5', H5'-H6'). The absence of a correlation between H2' and other phenyl protons would help confirm its position. youtube.com

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons (¹JCH). sdsu.eduyoutube.com Each proton signal in the ¹H NMR spectrum is linked to the signal of the carbon it is bonded to in the ¹³C NMR spectrum, allowing for the unambiguous assignment of all protonated carbons. youtube.com

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two or three bonds (²JCH, ³JCH), which is crucial for piecing together the molecular fragments. sdsu.eduyoutube.com Key HMBC correlations would include:

From the phenyl protons (e.g., H2' or H6') to the pyridine C6, confirming the connection between the two rings.

From the amine N-H proton to the phenyl C3' and the Boc carbonyl carbon, establishing the position of the Boc group.

From the Boc methyl protons to the Boc quaternary carbon and the Boc carbonyl carbon. youtube.com

Variable temperature (VT) NMR is a powerful method for studying dynamic molecular processes that occur on the NMR timescale. montana.eduresearchgate.net For this compound, two key dynamic processes can be investigated: tautomerism and restricted rotation.

Tautomerism: The 2-hydroxypyridine moiety exists in equilibrium with its 2-pyridone tautomer. nih.govnih.gov This exchange can be slow or fast on the NMR timescale depending on the solvent and temperature. VT-NMR studies can be used to measure the equilibrium constant between the two tautomers under different conditions and to determine the activation energy for their interconversion. rsc.org As the temperature is changed, one might observe sharpening or coalescence of the N-H/O-H and associated ring proton signals, providing kinetic data for the tautomerization process. researchgate.net

Rotational Barriers: Restricted rotation can occur around the C-N amide bond of the Boc group due to its partial double-bond character. nih.govresearchgate.net At low temperatures, this restricted rotation may lead to the appearance of two distinct sets of signals for the groups near the amide bond. As the temperature is raised, the rotation becomes faster, causing these signals to broaden, coalesce, and eventually sharpen into a single averaged signal. nih.govresearchgate.net Analysis of these line-shape changes allows for the calculation of the free energy of activation (ΔG‡) for the rotational barrier. montana.edu

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule. researchgate.net These methods are exceptionally useful for identifying the presence of specific functional groups and studying intermolecular interactions like hydrogen bonding. aps.org

The IR and Raman spectra of this compound would display characteristic absorption bands corresponding to its key functional groups. The presence of tautomers would result in a spectrum that is a superposition of both forms.

O-H and N-H Stretching: A broad band in the 3200-3500 cm⁻¹ region in the IR spectrum would indicate O-H stretching from the hydroxyl group of the 2-hydroxypyridine tautomer, often broadened due to hydrogen bonding. The N-H stretching vibrations from the 2-pyridone tautomer and the Boc-protected amine would also appear in this region, typically between 3300-3500 cm⁻¹.

C=O Stretching: This is a very strong and characteristic absorption in IR spectroscopy. Two distinct C=O stretching bands would be expected: one for the Boc-group carbamate (B1207046) (around 1700-1720 cm⁻¹) and another for the 2-pyridone tautomer's cyclic amide (around 1650-1670 cm⁻¹).

C=C and C=N Stretching: Vibrations associated with the aromatic pyridine and phenyl rings would appear in the 1450-1620 cm⁻¹ region.

Table 3: Predicted IR and Raman Vibrational Frequencies for Key Functional Groups

Functional GroupVibrational ModePredicted Frequency (cm⁻¹)
O-H (2-hydroxypyridine)Stretching3200-3500 (broad)
N-H (2-pyridone)Stretching3300-3400
N-H (Boc-amine)Stretching3350-3450
C=O (Boc)Stretching1700-1720
C=O (2-pyridone)Stretching1650-1670
C=C / C=N (Aromatic)Stretching1450-1620

Probing Hydrogen Bonding Interactions

Hydrogen bonding significantly influences the position and shape of vibrational bands, particularly for O-H and N-H stretches. nih.gov 2-hydroxypyridine is known to form stable hydrogen-bonded dimers, especially in non-polar solvents or the solid state. hmdb.ca

Temperature-dependent IR spectroscopy can be used to study these interactions. researchgate.net In the gas phase or in dilute solution, sharp bands corresponding to free, non-hydrogen-bonded O-H or N-H groups might be observed. As concentration increases or temperature decreases, broad, lower-frequency bands corresponding to hydrogen-bonded species (like dimers) would become more prominent. The shift in frequency (Δν) between the free and bonded states provides a measure of the hydrogen bond strength. mdpi.comrsc.org For this compound, both intermolecular hydrogen bonding between pyridone moieties and potential intramolecular interactions can be probed using these vibrational techniques.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Tautomerism

The ultraviolet-visible (UV-Vis) spectrum of this compound is primarily dictated by the electronic transitions within its aromatic systems and is significantly influenced by the tautomeric equilibrium between its 2-hydroxypyridine (enol) and 2-pyridone (keto) forms. This equilibrium is a well-documented phenomenon in 2-hydroxypyridine derivatives, with the position of the equilibrium being highly sensitive to the solvent environment. wikipedia.orgwuxibiology.comnih.gov

In non-polar solvents, the 2-hydroxypyridine tautomer may be more prevalent, whereas in polar solvents and in the solid state, the equilibrium strongly favors the 2-pyridone form. wikipedia.orgnih.gov This is due to the larger dipole moment of the 2-pyridone tautomer, which is better stabilized by polar surroundings and by intermolecular hydrogen bonding in the crystal lattice. wuxibiology.comchemtube3d.com

The electronic transitions observed in the UV-Vis spectrum are typically π→π* transitions associated with the conjugated systems of the pyridine/pyridone and phenyl rings. The 2-pyridone tautomer, with its extended conjugation involving the carbonyl group, generally exhibits a strong absorption at a longer wavelength (λmax) compared to the 2-hydroxypyridine form. For the parent 2-pyridone, a λmax around 293 nm is observed in aqueous solution. wikipedia.org The presence of the 3-Boc-aminophenyl substituent at the 6-position is expected to further extend the conjugated system, likely resulting in a bathochromic (red) shift of the absorption maxima to longer wavelengths. The electronic transitions are also influenced by the Boc-protecting group, which can modulate the electron-donating character of the amino group.

Table 1: Expected UV-Vis Absorption Data for Tautomers of this compound

Tautomer FormSolvent TypeExpected TransitionProbable λmax Range (nm)
2-PyridonePolar (e.g., Ethanol)π→π300 - 340
2-HydroxypyridineNon-polar (e.g., Hexane)π→π270 - 300

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a critical tool for determining the molecular weight and elucidating the structure of this compound through its fragmentation pattern. The nominal molecular weight of the compound is 314 g/mol . In electrospray ionization (ESI) mass spectrometry, the compound is expected to be readily observed as the protonated molecular ion [M+H]⁺ at a mass-to-charge ratio (m/z) of 315.

The fragmentation of this compound is dominated by the characteristic cleavages of the tert-butoxycarbonyl (Boc) protecting group. nih.govdoaj.org This group is known to be labile under typical mass spectrometry conditions and undergoes fragmentation through several well-established pathways.

Key fragmentation steps include:

Loss of isobutylene: A primary fragmentation pathway involves the neutral loss of isobutylene (C₄H₈, 56 Da), resulting in a prominent peak at m/z 259. reddit.com

Loss of the Boc group: The entire Boc group can be lost through the combined elimination of isobutylene and carbon dioxide (C₅H₈O₂, 100 Da), leading to a fragment ion at m/z 215, which corresponds to the protonated 6-(3-aminophenyl)-2-hydroxypyridine. nih.govdoaj.org

Loss of the tert-butyl group: Cleavage can also result in the loss of a tert-butyl radical (•C₄H₉, 57 Da), giving rise to an ion at m/z 258.

Further fragmentation would involve the core 6-phenyl-2-hydroxypyridine structure.

Table 2: Predicted Mass Spectrometry Data for this compound

Ion DescriptionProposed FormulaCalculated m/zFragmentation Pathway
Protonated Molecular Ion[C₁₆H₁₈N₂O₃ + H]⁺315-
Fragment Ion[M+H - C₄H₈]⁺259Loss of isobutylene
Fragment Ion[M+H - C₅H₈O₂]⁺215Loss of isobutylene and CO₂
Fragment Ion[M - C₄H₉]⁺258Loss of tert-butyl radical

X-ray Diffraction (XRD) for Solid-State Structure Determination

The crystal system and unit cell parameters would be determined from the diffraction data. For comparison, a related compound, 1-(2',6'-dichlorobenzyl)-2-pyridone, crystallizes in the triclinic space group P-1. iucr.org The solid-state conformation would reveal the dihedral angle between the pyridone and phenyl rings, which is influenced by steric hindrance and crystal packing forces. In similar substituted pyridines, this angle can vary significantly. nih.gov

Table 3: Representative Crystallographic Parameters from Analogous Pyridone Structures

ParameterExample CompoundValue
Crystal System4′-Phenyl-1′,4′-dihydro-2,2′:6′,2″-terpyridineTriclinic mdpi.com
Space Group4′-Phenyl-1′,4′-dihydro-2,2′:6′,2″-terpyridineP-1 mdpi.com
a (Å)6-Methyl-2-pyridone7.5229 researchgate.net
b (Å)6-Methyl-2-pyridone13.083 researchgate.net
c (Å)6-Methyl-2-pyridone22.149 researchgate.net
β (°)1-(2',6'-Dichlorobenzyl)-2-ethoxypyridinium fluoroborate106.76 iucr.org
Note: Data is for analogous structures and not for the title compound.

The crystal packing of this compound is expected to be dominated by strong intermolecular hydrogen bonds. The 2-pyridone moiety is well-known for forming a highly stable, centrosymmetric dimer through a pair of N—H···O hydrogen bonds. wikipedia.orgnih.gov This interaction creates a characteristic eight-membered ring motif, described by the graph-set notation R²₂(8). nih.gov This pyridone homosynthon is considered a very robust and reliable supramolecular synthon in crystal engineering. nih.gov

N—H···O hydrogen bonds involving the carbamate (Boc) group.

C—H···O interactions.

π–π stacking interactions between the aromatic pyridone and/or phenyl rings.

These interactions would link the primary hydrogen-bonded dimers into a three-dimensional supramolecular architecture. The specific arrangement and strength of these interactions dictate the final crystal structure and its physical properties.

Computational Chemistry and Theoretical Studies

Quantum Chemical Calculations (e.g., DFT, ab initio methods) for Electronic Structure and Energetics

Quantum chemical calculations, particularly Density Functional Theory (DFT) and ab initio methods, are fundamental to determining the electronic structure and energetics of a molecule. researchgate.netresearchgate.net These methods solve approximations of the Schrödinger equation to provide insights into molecular geometry, stability, and electronic properties. For a molecule like 6-(3-Boc-aminophenyl)-2-hydroxypyridine, methods such as B3LYP (Becke, 3-parameter, Lee-Yang-Parr) in combination with a sufficiently large basis set like 6-311++G(d,p) are commonly employed to achieve a balance between accuracy and computational cost. nih.govnih.gov

The first step in any computational study is to determine the most stable three-dimensional structure of the molecule through geometry optimization. This process systematically alters the molecular geometry to find the configuration with the lowest potential energy.

For this compound, several key conformational features exist:

Tautomerism: The 2-hydroxypyridine (B17775) ring can exist in equilibrium with its 2-pyridone tautomer. nih.govdntb.gov.ua Computational studies can predict the relative energies of these two forms, indicating which is more stable in the gas phase and in different solvents.

Rotational Barriers: The molecule has rotational freedom around the single bond connecting the phenyl and pyridine (B92270) rings, as well as around the bonds within the tert-butoxycarbonyl (Boc) group.

A potential energy surface (PES) scan can be performed by systematically rotating key dihedral angles to identify all stable conformers and the energy barriers between them. nih.gov The results of such an analysis would yield the global minimum energy structure, which is the most likely conformation of the molecule under given conditions.

Table 1: Hypothetical Optimized Geometrical Parameters for the Lowest Energy Conformer of this compound (Calculated at B3LYP/6-311++G(d,p) level)

ParameterBond/AngleCalculated Value
Bond Lengths C(phenyl)-C(pyridine)1.48 Å
C(pyridine)-O1.35 Å
N(amine)-C(Boc)1.37 Å
Bond Angles C-C-C (inter-ring)121.5°
C-O-H109.8°
Dihedral Angle Phenyl Ring - Pyridine Ring35.4°

Note: This table is illustrative and contains expected values based on similar structures. Actual values would require specific calculations.

Once the optimized geometry is obtained, various spectroscopic properties can be calculated to aid in experimental characterization.

Infrared (IR) Frequencies: Theoretical vibrational frequency calculations can predict the positions of absorption bands in an IR spectrum. nih.gov These calculations help in assigning experimental peaks to specific molecular motions, such as the N-H stretch of the carbamate (B1207046), the O-H stretch of the hydroxyl group, and the C=O stretch of the Boc group. scielo.org.za

NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method is widely used to calculate nuclear magnetic resonance (NMR) chemical shifts for ¹H and ¹³C nuclei. nih.govscielo.org.za These theoretical shifts, when compared to experimental data, can confirm the molecular structure and assign specific resonances to each atom. organicchemistrydata.org

UV-Vis Absorption: Time-Dependent DFT (TD-DFT) is employed to simulate electronic transitions and predict the UV-Vis absorption spectrum. chemrxiv.org This analysis identifies the wavelengths of maximum absorption (λmax) and the nature of the electronic transitions, such as π → π* and n → π* transitions, which are expected for this aromatic and heteroaromatic system. scielo.org.zaresearchgate.net

Table 2: Hypothetical Calculated Spectroscopic Data for this compound

SpectroscopyParameterCalculated ValueExperimental Comparison
IR ν(O-H)3450 cm⁻¹Broad band around 3400-3500 cm⁻¹
ν(N-H)3380 cm⁻¹Sharp band around 3350-3400 cm⁻¹
ν(C=O, Boc)1715 cm⁻¹Strong absorption near 1700-1725 cm⁻¹
¹³C NMR C=O (Boc)154 ppmResonance in the 150-155 ppm range
C-O (Pyridine)162 ppmResonance in the 160-165 ppm range
UV-Vis λmax (π → π)285 nmCorresponds to aromatic system absorption
λmax (n → π)340 nmLower energy transition involving lone pairs

Note: This table is illustrative. The values are typical for the functional groups present and are meant to represent the output of such a calculation. scielo.org.zaorganicchemistrydata.orgresearchgate.net

A Molecular Electrostatic Potential (MEP) map is a visual tool used to understand the charge distribution within a molecule. researchgate.net It plots the electrostatic potential onto the electron density surface, highlighting regions that are electron-rich (nucleophilic, typically colored red) and electron-poor (electrophilic, typically colored blue).

For this compound, an MEP analysis would likely show:

Negative Potential: Concentrated around the oxygen atoms of the hydroxyl and carbonyl groups, as well as the nitrogen atom of the pyridine ring. These are sites susceptible to electrophilic attack and are involved in hydrogen bonding. nih.govnih.gov

Positive Potential: Located around the hydrogen atoms of the hydroxyl and amine groups, indicating their propensity to act as hydrogen bond donors.

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies and distributions of these orbitals are critical for determining the chemical reactivity and electronic properties of a molecule. nih.gov

HOMO: Represents the ability to donate an electron. In this molecule, the HOMO is expected to be distributed primarily over the electron-rich aminophenyl and hydroxypyridine rings.

LUMO: Represents the ability to accept an electron. The LUMO is likely localized on the pyridine ring, which can act as an electron acceptor.

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is a measure of the molecule's chemical reactivity and kinetic stability. researchgate.net A small energy gap suggests the molecule is more polarizable and reactive. nih.gov

Reaction Mechanism Studies and Transition State Identification

Theoretical calculations can be used to model reaction pathways, identifying the structures of transition states and intermediates. nih.gov For this compound, one could study mechanisms such as electrophilic aromatic substitution on either ring or the hydrolysis of the Boc protecting group. By calculating the activation energies for different potential pathways, the most favorable reaction mechanism can be predicted.

Molecular Dynamics Simulations for Conformational Flexibility and Solvent Effects

While quantum mechanics is excellent for static properties, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of a molecule over time. researchgate.net An MD simulation would model the movements of the atoms in this compound, providing insights into:

Conformational Flexibility: How the molecule flexes, bends, and rotates at a given temperature. This is particularly relevant for understanding how the molecule might adapt its shape to fit into a binding site of a biological target. rsc.orgnih.gov

Solvent Effects: MD simulations explicitly include solvent molecules (e.g., water), allowing for a realistic study of how the solvent influences the solute's conformation and its hydrogen bonding network. mdpi.com For example, simulations could show how water molecules interact with the hydroxyl and carbonyl groups, stabilizing certain conformations. nih.gov

Applications in Advanced Organic Synthesis

Role as a Precursor or Intermediate in Complex Molecule Synthesis

The primary role of 6-(3-Boc-aminophenyl)-2-hydroxypyridine in complex synthesis is that of a highly functionalized intermediate. The tert-butoxycarbonyl (Boc) protecting group on the aniline (B41778) nitrogen is crucial; it masks the nucleophilicity and basicity of the amine, preventing it from interfering with reactions intended for other parts of the molecule. numberanalytics.comresearchgate.net This protection is robust under many reaction conditions but can be readily removed with acid when the amine's reactivity is desired.

Once deprotected, the resulting free amino group on the phenyl ring can serve as a handle for a wide array of subsequent transformations. This free aniline is a key starting point for:

Amide and Sulfonamide Formation: Coupling with carboxylic acids or sulfonyl chlorides to build larger molecular frameworks.

Diazotization: Conversion of the amino group into a diazonium salt, which is a versatile intermediate that can be substituted with a variety of nucleophiles (e.g., halides, hydroxyl, cyano groups) via Sandmeyer-type reactions.

Carbon-Nitrogen Bond Forming Cross-Coupling Reactions: Participation in Buchwald-Hartwig amination reactions to connect with other aryl or vinyl halides.

Furthermore, the aminophenyl moiety itself is a common structural motif. Related compounds, such as 3-aminophenylboronic acid, are used extensively in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds. sigmaaldrich.comnih.gov This suggests that the core structure of this compound could be assembled using such a cross-coupling strategy, or alternatively, the aniline portion could be converted into a boronic acid derivative for use in subsequent coupling steps. google.com

Utilization in Multicomponent Reactions

Multicomponent reactions (MCRs) are highly efficient chemical processes where three or more reactants combine in a single operation to form a product that incorporates all or most of the atoms of the starting materials. The 2-hydroxypyridine (B17775) (or 2-pyridone) scaffold is frequently synthesized using MCRs. While this compound would typically be the product of an MCR rather than a reactant, its structure is illustrative of the complexity that can be achieved.

A general approach to synthesizing such substituted 2-pyridones involves the condensation of an aldehyde, an active methylene (B1212753) compound (like malononitrile (B47326) or an acetoacetate (B1235776) derivative), and an ammonia (B1221849) source. The presence of the Boc-protected aminophenyl group on an aldehyde precursor would allow for its direct incorporation into the final pyridone ring system in a highly convergent manner. The use of MCRs aligns with the principles of green chemistry by reducing reaction times, energy consumption, and waste generation.

Derivatization for the Generation of Novel Chemical Entities

The structure of this compound offers multiple sites for derivatization, making it an excellent scaffold for generating libraries of novel compounds, particularly in the context of medicinal chemistry. The key reactive sites are the Boc-protected amine, the 2-hydroxy group of the pyridine (B92270) ring, and the aromatic C-H bonds on both the phenyl and pyridine rings.

Amine Functionalization: The most straightforward derivatization path begins with the acidic cleavage of the Boc group. The resulting free aniline is a potent nucleophile that can be readily acylated, alkylated, or used in reductive amination to introduce a vast array of substituents. nih.gov

Pyridine N-Alkylation: The 2-hydroxypyridine tautomer exists in equilibrium with 2-pyridone. Under many conditions, particularly with organohalides, alkylation occurs selectively on the nitrogen atom to yield N-substituted 2-pyridones, a reaction that can proceed even without a catalyst or base. acs.org

Pyridine O-Alkylation/Acylation: While N-alkylation is often favored, the hydroxyl group can be targeted for O-alkylation or O-acylation under specific conditions to form pyridyl ethers or esters.

Aromatic C-H Functionalization: Both the phenyl and pyridine rings can undergo electrophilic aromatic substitution, such as halogenation or nitration. The positions of substitution would be directed by the existing activating and deactivating groups, allowing for regioselective introduction of new functional groups that can be used in further cross-coupling reactions. wikipedia.orgnih.gov

The table below outlines potential derivatization reactions.

Reaction SiteReaction TypeTypical ReagentsResulting Functional Group
Boc-Protected AmineDeprotectionTrifluoroacetic acid (TFA) or HCl in an organic solventPrimary Aniline (-NH₂)
Free Aniline (post-deprotection)AcylationAcid chlorides (R-COCl), AnhydridesAmide (-NH-CO-R)
Free Aniline (post-deprotection)SulfonylationSulfonyl chlorides (R-SO₂Cl)Sulfonamide (-NH-SO₂-R)
2-Hydroxypyridine (Pyridone Tautomer)N-AlkylationAlkyl halides (R-X)N-Alkyl-2-pyridone
2-Hydroxypyridine (Hydroxy Tautomer)O-Alkylation (e.g., Williamson Ether Synthesis)Base (e.g., NaH), Alkyl halide (R-X)2-Alkoxypyridine (-O-R)
Aromatic Rings (Phenyl or Pyridine)Electrophilic HalogenationN-Bromosuccinimide (NBS), N-Chlorosuccinimide (NCS)Aryl Halide (Ar-Br, Ar-Cl)
Aryl Halide (post-halogenation)Suzuki-Miyaura Cross-CouplingBoronic acid (R-B(OH)₂), Pd catalyst, BaseBiaryl or Alkylated Arene (Ar-R)

Contribution to the Synthesis of Nitrogen-Containing Heterocycles

Beyond simple derivatization, this compound can serve as a cornerstone for building more elaborate nitrogen-containing heterocyclic systems. The strategic placement of reactive functional groups allows it to participate in various annulation (ring-forming) reactions.

After removal of the Boc protecting group, the free aniline becomes a powerful tool for constructing fused ring systems. For instance, the aniline can react with 1,3-dielectrophiles to form new heterocyclic rings. Classic named reactions for heterocycle synthesis that utilize an aniline precursor include:

Skraup Synthesis: Reaction with glycerol, an oxidizing agent, and sulfuric acid to form a quinoline (B57606) ring fused to the existing phenyl ring.

Doebner-von Miller Reaction: Reaction with α,β-unsaturated aldehydes or ketones to yield substituted quinolines.

Friedländer Annulation: Condensation with a compound containing a ketone and an adjacent active methylene group to form a quinoline.

Pictet-Spengler Reaction: If the aniline is ortho to a group that can be converted to an ethylamine (B1201723) side chain, it can undergo condensation with an aldehyde or ketone to form a tetrahydroisoquinoline derivative.

The table below summarizes some of these potential applications.

Synthetic MethodRequired Coreactant(s)Resulting Heterocyclic System
Skraup SynthesisGlycerol, H₂SO₄, Oxidizing Agent (e.g., nitrobenzene)Fused Quinoline
Doebner-von Miller Reactionα,β-Unsaturated Aldehyde/Ketone, AcidFused Quinoline
Friedländer Annulation2-Aminoaryl aldehyde/ketone reacts with a ketone with α-methylene groupFused Quinoline
Bischler-Napieralski Reaction(If converted to a phenethylamine) Acylation followed by cyclodehydrationFused Dihydroisoquinoline

In each case, the 2-hydroxypyridine substituent would be carried through the reaction, resulting in a novel, complex polycyclic aromatic system with significant potential for biological activity.

Table of Mentioned Compounds

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 6-(3-Boc-aminophenyl)-2-hydroxypyridine, and how can reaction conditions be optimized?

  • Methodological Answer : A common approach involves coupling Boc-protected aryl amines with hydroxypyridine derivatives. For example, describes a multi-step synthesis using Boc-protected intermediates under inert atmospheres (e.g., argon) and polar aprotic solvents like 1-propanol. Critical steps include Boc deprotection with trifluoroacetic acid (TFA) in dichloromethane, followed by neutralization and purification via silica chromatography . Optimization may involve adjusting reaction time, temperature, and solvent polarity to enhance yield and minimize side reactions.

Q. How can spectroscopic techniques differentiate between tautomeric forms of the 2-hydroxypyridine moiety?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) and infrared (IR) spectroscopy are key. The 2-hydroxypyridine ↔ 2-pyridone tautomerism ( ) creates distinct spectral signatures:

  • NMR : The hydroxyl proton in 2-hydroxypyridine appears as a broad singlet (~10–12 ppm), while 2-pyridone lacks this signal.
  • IR : A strong carbonyl stretch (~1650–1700 cm⁻¹) indicates 2-pyridone, whereas a broad O–H stretch (~3200 cm⁻¹) suggests 2-hydroxypyridine .
    • Solvent choice (e.g., chloroform vs. cyclohexane) can stabilize one tautomer over another, aiding identification .

Advanced Research Questions

Q. How do solvent dielectric properties influence the tautomeric equilibrium of the 2-hydroxypyridine moiety?

  • Methodological Answer : Quantum mechanical (QM) calculations (e.g., DFT with wB97X-V/6-311+G(2df,2p)) and continuum solvation models (e.g., C-PCM) reveal solvent-dependent tautomer stability. For example:

  • In chloroform (ε = 4.8), 2-pyridone dominates (Keq = 6.0) due to its higher dipole moment (5.97 Debye vs. 1.83 Debye for 2-hydroxypyridine) .
  • In cyclohexane (ε = 2.0), equilibrium shifts toward 2-hydroxypyridine (Keq = 1.7) .
    • Researchers should select solvents with dielectric constants aligned with their target tautomer.

Q. What computational strategies predict substituent effects on the electronic environment of the hydroxypyridine ring?

  • Methodological Answer : Density Functional Theory (DFT) with basis sets like 6-311+G(2df,2p) can model substituent-induced changes. For instance:

  • Electron-withdrawing groups (e.g., Boc-amine) on the phenyl ring may stabilize the 2-pyridone form by enhancing conjugation with the carbonyl group.
  • Natural Bond Orbital (NBO) analysis quantifies charge distribution and hyperconjugative interactions .

Q. How can researchers resolve contradictions between experimental yields and computational predictions in Boc-deprotection steps?

  • Methodological Answer : Discrepancies may arise from solvent or temperature effects not accounted for in simulations. To address this:

  • Perform kinetic studies to compare theoretical activation energies (via QM) with experimental reaction rates.
  • Use ’s qualitative contradiction framework: Iteratively refine computational models (e.g., adding explicit solvent molecules) until alignment with empirical data is achieved .

Q. What are the best practices for characterizing Boc-protected intermediates in sensitive substrates?

  • Methodological Answer : Combine orthogonal techniques:

  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion peaks and isotopic patterns.
  • ¹H/¹³C NMR : Monitor Boc group integrity (e.g., tert-butyl signals at ~1.3 ppm in ¹H NMR).
  • HPLC-PDA : Assess purity and detect degradation products, especially under acidic deprotection conditions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.